molecular formula C44H50CaF2N6O12S2 B12327797 calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate

calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate

Katalognummer: B12327797
Molekulargewicht: 997.1 g/mol
InChI-Schlüssel: GDZGLDZMWZSQMD-KLQAKWJNSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, referred to as the 5-Oxo impurity, is structurally related to Rosuvastatin calcium, a synthetic HMG-CoA reductase inhibitor used to treat hypercholesterolemia. The 5-Oxo impurity arises from the oxidation of the 5-hydroxy group in Rosuvastatin’s heptenoate chain, resulting in a ketone moiety at position 5 . Its chemical formula is C₂₂H₂₇FN₃O₆S, with a molecular weight of 501.53 g/mol (per monomer; the calcium salt has a 2:1 stoichiometry). The compound is characterized by:

  • Stereochemistry: (E)-configuration at the C6 double bond and (3S)-hydroxy configuration.
  • Functional groups: A pyrimidine ring substituted with 4-fluorophenyl, isopropyl, and methyl(methylsulfonyl)amino groups, along with a 3-hydroxy-5-oxohept-6-enoate backbone .

The 5-Oxo impurity is a critical degradation product of Rosuvastatin calcium, identified in stability studies and regulated to ≤0.15% in pharmaceutical formulations per ICH guidelines .

Eigenschaften

Molekularformel

C44H50CaF2N6O12S2

Molekulargewicht

997.1 g/mol

IUPAC-Name

calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate

InChI

InChI=1S/2C22H26FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,17,28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*17-;/m00./s1

InChI-Schlüssel

GDZGLDZMWZSQMD-KLQAKWJNSA-L

Isomerische SMILES

CC(C1=NC(=NC(=C1/C=C/C(=O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/C(=O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2]

Kanonische SMILES

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate involves multiple steps, starting with the preparation of the fluorophenyl and pyrimidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes or receptors, thereby modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Rosuvastatin Calcium

Chemical Name: Calcium bis[(3R,5S,6E)-7-{4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3,5-dihydroxyhept-6-enoate] Key Differences:

  • Structure: Rosuvastatin has 3,5-dihydroxy groups on the heptenoate chain, whereas the 5-Oxo impurity replaces the 5-hydroxy with a ketone .
  • Pharmacological Activity : Rosuvastatin is a potent HMG-CoA reductase inhibitor (IC₅₀ = 11 nM), while the 5-Oxo impurity lacks inhibitory activity due to the loss of the 5-hydroxyl critical for enzyme binding .
  • Solubility : Rosuvastatin has low aqueous solubility (0.3 mg/mL at pH 4.0); the 5-Oxo impurity is more hydrophobic, further reducing solubility .

Analytical Data :

Property Rosuvastatin Calcium 5-Oxo Impurity
Retention Time (UPLC) 4.2 min 5.8 min
m/z ([M-H]⁻) 1001.14 985.12 (loss of -OH + oxidation)
13C NMR (Carbonyl) 175.2 ppm (COOH) 210.5 ppm (5-Oxo)

Anti-Isomer of Rosuvastatin

Chemical Name: Calcium bis[(3R,5R,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3,5-dihydroxyhept-6-enoate] Key Differences:

  • Stereochemistry : The anti-isomer has a (3R,5R) configuration instead of (3R,5S) in Rosuvastatin, altering its three-dimensional conformation and rendering it pharmacologically inactive .
  • Chromatography : Elutes later than Rosuvastatin in reverse-phase HPLC due to reduced polarity .

Lactone Impurity

Chemical Name : N-[4-(4-Fluorophenyl)-5-{(E)-2-[(4S)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethenyl}-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
Key Differences :

  • Structure: Cyclization of the heptenoate side chain forms a tetrahydropyran ring, eliminating the carboxylic acid group .
  • Bioactivity : The lactone form is a prodrug requiring hydrolysis for activation but exhibits 10-fold lower potency than Rosuvastatin .

Other Statins (Atorvastatin, Simvastatin)

  • Atorvastatin : Contains a pyrrole ring instead of pyrimidine; higher lipophilicity (logP = 4.1 vs. Rosuvastatin’s 2.8) .
  • Simvastatin : A lactone prodrug with a bicyclic structure; requires enzymatic hydrolysis for activation .

Regulatory and Analytical Considerations

  • ICH Guidelines : Require ≤0.15% for unspecified impurities and ≤0.10% for specified impurities like the 5-Oxo derivative .
  • Stability-Indicating Methods : RP-UPLC and HPLC methods with UV detection (242 nm) are validated to quantify the 5-Oxo impurity .

Biologische Aktivität

Calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate is a complex organic compound with significant pharmacological potential. Its unique molecular structure includes a fluorophenyl group, a pyrimidinyl moiety, and a heptenoate chain, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

Property Details
Molecular Formula C44H50CaF2N6O12S2
Molecular Weight 997.1 g/mol
IUPAC Name calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate
InChI Key InChI=1S/2C22H26FN3O6S.Ca/c2*1...

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various physiological processes.

  • Enzyme Interaction : The compound's structure suggests potential binding to enzymes that regulate metabolic pathways, possibly influencing lipid metabolism and inflammatory responses.
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways, impacting cellular proliferation and apoptosis.

Therapeutic Applications

Calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate has shown promise in various therapeutic areas:

  • Cancer Treatment : Preliminary studies suggest efficacy in inhibiting tumor growth in non-small cell lung carcinoma (NSCLC) and ovarian cancer models. The compound may enhance the effects of existing chemotherapeutic agents by targeting cancer stem cells resistant to standard treatments.
  • Inflammatory Disorders : Its potential anti-inflammatory properties could make it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism involves modulation of cell cycle regulators and apoptotic pathways.
  • Animal Models : In vivo studies using murine models of cancer showed significant tumor reduction when treated with the compound compared to controls. These studies also indicated a favorable safety profile with minimal adverse effects.
  • Combination Therapies : Investigations into combination therapies revealed that when used alongside traditional chemotherapeutics, such as cisplatin, there was an observed synergistic effect leading to enhanced tumor suppression.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.